4-Bromopyridine
Overview
Description
Synthesis Analysis
4-Bromopyridine can be synthesized through various methods, including the self-condensation of 4-bromopyridine under different conditions, such as varying temperatures and the presence of methyl iodide. This process leads to the formation of poly(4-bromopyridine), a water-soluble, conjugated polymer with a complex structure involving various sub-units. Detailed spectroscopic analysis provides insights into the possible structures of this material (Feast & Tsibouklis, 1994).
Molecular Structure Analysis
The molecular structure of 4-bromopyridine and its derivatives has been elucidated using various spectroscopic and analytical techniques. For example, the crystal structure of certain derivatives reveals unusual internal angles and hydrogen bonding patterns, which are key to understanding the reactivity and properties of these compounds (Fallahpour et al., 1999).
Chemical Reactions and Properties
4-Bromopyridine participates in a range of chemical reactions, such as fluoride-promoted, Pd-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing sterically demanding biaryls, demonstrating the compound's utility in forming complex organic structures (McElroy & DeShong, 2003).
Physical Properties Analysis
The physical properties of 4-bromopyridine, including its phase behavior, solubility, and thermal stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not highlighted in the searched results, they typically influence the conditions under which 4-bromopyridine is synthesized and used in reactions.
Chemical Properties Analysis
The chemical properties of 4-bromopyridine, such as its electrophilicity, reactivity towards nucleophiles, and participation in coupling reactions, define its role in organic synthesis. For instance, its ability to undergo regioselective Suzuki cross-coupling reactions highlights its utility in synthesizing substituted pyridines, which are challenging to prepare by other methods (Sicre et al., 2006).
Scientific Research Applications
Synthesis of Antitumor Antibiotics : 4-Bromopyridines have been used in the synthesis of sterically demanding biaryls, which are important for the total synthesis of antitumor antibiotics like streptonigrin and lavendamycin (McElroy & DeShong, 2003).
Amination of Aryl Halides : They are also involved in the amination reactions of aryl halides using copper catalysis, proving to be efficient in producing aminopyridines (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Creation of Conjugated Polymers : The self-condensation of 4-bromopyridine leads to the formation of water-soluble, conjugated polymers, which have a variety of potential applications in material science (Feast & Tsibouklis, 1994).
Substitution Reactions for Pyridines : They are used in regioselective deprotonation and transmetalation processes to create substituted pyridines, a method useful for synthesizing various pyridine derivatives (Karig, Spencer, & Gallagher, 2001).
Vibrational Spectra Analysis : Studies have been conducted on the molecular structure and vibrational spectra of bromopyridine derivatives, which are essential for understanding their physical and chemical properties (Kandasamy & Velraj, 2012).
Formation of Metal Complexes : Bromopyridine derivatives are used in the synthesis of novel metal complexes, which have applications in fields like catalysis and material science (Fallahpour, Neuburger, & Zehnder, 1999).
Chirality in Magnetic Coordination Networks : 4-Bromopyridine induces chirality in magnetic coordination networks, which is significant for the development of new magnetic materials (Ohno, Chorazy, Imoto, & Ohkoshi, 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGZUDFPKIYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061520 | |
Record name | 4-Bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine | |
CAS RN |
1120-87-2 | |
Record name | 4-Bromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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